Metoxepin

Neuroleptic activity Conditioned avoidance response Anti-aggressive behaviour

Metoxepin (INN; RMI 61,144) is a synthetic tricyclic compound belonging to the dibenz[b,f]oxepin class, bearing an 8-methoxy substituent and an N-methylpiperazine side chain. Originally developed as an antiemetic, neuroleptic, and antihistamine agent, it was never commercialised and remains an experimental reference standard.

Molecular Formula C20H22N2O2
Molecular Weight 322.4 g/mol
CAS No. 22013-23-6
Cat. No. B1210385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetoxepin
CAS22013-23-6
SynonymsRMI 61,144
Molecular FormulaC20H22N2O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)OC
InChIInChI=1S/C20H22N2O2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,13-14H,9-12H2,1-2H3
InChIKeyGXGQMMZHTFRNBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metoxepin (CAS 22013-23-6) Procurement Guide: Core Identity and Comparator Landscape


Metoxepin (INN; RMI 61,144) is a synthetic tricyclic compound belonging to the dibenz[b,f]oxepin class, bearing an 8-methoxy substituent and an N-methylpiperazine side chain [1]. Originally developed as an antiemetic, neuroleptic, and antihistamine agent, it was never commercialised and remains an experimental reference standard [2]. Because of its unique substitution pattern, Metoxepin sits at a critical node in the dibenzoxepin structure–activity landscape, where small changes in the 8-position and side-chain amine profoundly alter receptor engagement and in vivo neuropsychiatric readouts relative to close-in analogues such as RMI 61,140 (8-Cl), doxepin (side-chain dimethylpropanamine), and pinoxepin (2-Cl, hydroxyethylpiperazine) [3].

Why Generic Substitution of Metoxepin (CAS 22013-23-6) with Other Dibenzoxepins or TCAs Is Not Scientifically Justifiable


Within the dibenzoxepin tricyclic family, even single-atom substitutions at the 8-position or changes in the basic amine side chain produce divergent pharmacological profiles that preclude interchangeability. Metoxepin (8-OCH₃; N-methylpiperazine) demonstrates a neuroleptic–antihistaminic signature that is distinct from the antidepressant–antihistaminic profile of doxepin (unsubstituted; dimethylpropanamine) and from the high-potency D4 ligand 2-chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin [1]. Compared with the 8-chloro congener RMI 61,140, the 8-methoxy substituent in Metoxepin modulates electron density on the tricyclic core, which is predicted to alter binding kinetics at aminergic and histaminergic receptors [2]. The 1975 head-to-head study against chlorpromazine explicitly cautions that the three RMI compounds (61,140, 61,144, and 61,280) are not interchangeable, as they exhibit differential anti-aggressive potency, avoidance-behaviour inhibition, and dopamine-modulatory effects [3].

Product-Specific Quantitative Differentiation Evidence for Metoxepin (CAS 22013-23-6)


In Vivo Anti-Aggressive and Avoidance-Inhibition Potency Advantage Over Chlorpromazine

In the standard mouse anti-aggressive assay and rat conditioned avoidance response (CAR) paradigm, Metoxepin (RMI 61,144) demonstrated an inhibitory activity on avoidance behaviour that was qualitatively described as 'much stronger' than that produced by chlorpromazine (CPZ) at behaviourally equivalent doses [1]. While the original 1975 publication did not report numerical IC₅₀ or ED₅₀ values, the quantitative framework is anchored to CPZ as an internal reference standard, allowing relative potency ranking across the three RMI congeners. The anti-aggressive effect and CAR inhibition are core indicators of antipsychotic efficacy and form part of the classic neuroleptic screening cascade used for antipsychotic candidate selection [1].

Neuroleptic activity Conditioned avoidance response Anti-aggressive behaviour

Reduced Striatal Dopamine Modulation Relative to Chlorpromazine

Studies on brain catecholamine metabolism in the 1975 publication revealed that Metoxepin, like the other RMI compounds, produces less effect on striatal dopamine levels compared with chlorpromazine at doses producing equivalent neuroleptic activity [1]. This differential dopaminergic effect is a quantifiable pharmacodynamic distinction: chlorpromazine robustly elevates dopamine metabolites (homovanillic acid and 3,4-dihydroxyphenylacetic acid) in rodent striatum, a biochemical correlate of postsynaptic D2 receptor blockade that predicts extrapyramidal side-effect liability [1]. The RMI series, including Metoxepin, showed a blunted dopamine response, suggesting a pharmacological separation between neuroleptic efficacy and striatal dopamine disruption.

Dopamine metabolism Extrapyramidal side effects Neuroleptic selectivity

Structural Distinction from Doxepin: Piperazine Side Chain Enables Neuroleptic Rather Than Antidepressant Pharmacology

Metoxepin carries an N-methylpiperazine side chain attached at the 10-position of the dibenz[b,f]oxepin scaffold, whereas the clinically used TCA doxepin features a dimethylpropanamine side chain [1][2]. This single structural alteration has profound pharmacological consequences: doxepin acts primarily as a norepinephrine and serotonin reuptake inhibitor (NET Ki ≈ 32 nM; SERT Ki ≈ 63 nM) with potent H₁ receptor antagonism (pKi 9.5–10.0), yielding its antidepressant and antihistaminic clinical indications [3]. In contrast, the piperazine-containing RMI series, including Metoxepin, is classified pharmacologically as a neuroleptic with antiemetic and antihistaminic activity, exhibiting no significant monoamine reuptake inhibition [2]. This fundamental pharmacodynamic divergence makes Metoxepin unsuitable as a substitute for doxepin in antidepressant research and, reciprocally, positions it as a distinct neuroleptic tool compound within the dibenzoxepin chemical space.

Structure-activity relationship Dibenzoxepin pharmacology Piperazine neuroleptics

8-Methoxy Substituent Differentiation from the 8-Chloro Congener RMI 61,140

Metoxepin (RMI 61,144; 8-OCH₃) and RMI 61,140 (8-Cl) constitute a minimal matched molecular pair differing solely at the 8-position of the dibenzoxepin scaffold [1]. The electron-donating methoxy group (Hammett σₚ = –0.27) in Metoxepin contrasts with the electron-withdrawing chloro substituent (σₚ = +0.23) in RMI 61,140, resulting in a net electronic difference of Δσₚ ≈ 0.50 units [2]. This electronic perturbation is expected to modulate the electron density of the aromatic ring system and, consequently, the strength of π-stacking and hydrophobic interactions with receptor binding pockets. Although direct receptor-binding Ki comparisons between these two congeners have not been published, the 1975 Coscia study confirms that they were evaluated in parallel and that the three RMI compounds (61,140, 61,144, 61,280) exhibited differential pharmacological profiles in vivo [3]. The 8-methoxy congener Metoxepin is thus chemically and pharmacologically distinct from the 8-chloro lead RMI 61,140.

Congener comparison Dibenzoxepin substitution Electronic effects

High-Value Procurement Scenarios for Metoxepin (CAS 22013-23-6) Based on Verified Differentiation Evidence


Antipsychotic Screening Reference: CAR and Anti-Aggression Paradigms

Metoxepin is an optimal choice as a reference neuroleptic in conditioned avoidance response (CAR) and anti-aggression screening cascades where a potency benchmark above chlorpromazine is required but a reduced propensity for striatal dopamine disruption is desired [1]. Its behavioural profile, established in side-by-side comparison with chlorpromazine in the 1975 Coscia study, makes it suitable for calibrating novel antipsychotic candidates in rodent models.

Dibenzoxepin Structure–Activity Relationship (SAR) Probe Sets

As the 8-methoxy, N-methylpiperazine dibenzoxepin representative, Metoxepin serves as an essential component of a matched molecular pair series alongside RMI 61,140 (8-Cl) and RMI 61,280 (8-substituent variant) [2][3]. This SAR probe set enables systematic exploration of electronic and steric effects at the 8-position on neuroleptic potency and receptor selectivity, supporting medicinal chemistry optimisation programmes targeting tricyclic antipsychotics.

Antihistaminic and Antiemetic Mechanism-of-Action Studies

Metoxepin was developed specifically as an antiemetic, neuroleptic, and antihistamine agent, differentiating it from reuptake-inhibitor dibenzoxepins such as doxepin [4]. For researchers investigating histamine H₁ receptor antagonism in the context of tricyclic scaffolds, or requiring a non-marketed reference compound with documented antihistaminic activity in vivo (as confirmed by the 1975 antiserotonin and antihistaminic assays), Metoxepin provides a chemically defined tool compound free of the confounding polypharmacology associated with clinically used TCAs [1].

Quote Request

Request a Quote for Metoxepin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.